4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid

Descripción

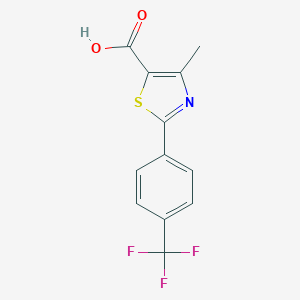

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9) is a thiazole-based heterocyclic compound with the molecular formula C₁₂H₈F₃NO₂S and a molecular weight of 287.26 g/mol . Its structure features a thiazole ring substituted with a methyl group at position 4, a trifluoromethylphenyl group at position 2, and a carboxylic acid moiety at position 5 (Figure 1). The compound is synthesized via cyclization and hydrolysis of substituted thiobenzamides, followed by condensation with hydrazines or aldehydes to generate derivatives with diverse biological activities .

Key applications include:

- Antifungal activity: As a precursor for hydrazine derivatives targeting fungal pathogens .

- Antioxidant properties: Outperforming ascorbic acid in free radical scavenging assays .

- Pharmaceutical intermediates: Used in synthesizing performance-enhancing drugs like GW501516 (Cardarine), a PPARδ agonist .

Propiedades

IUPAC Name |

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFFZMPSUPHSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379642 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144059-86-9 | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144059-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144059-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary target of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms.

Mode of Action

This compound acts as an agonist to the PPAR. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the PPAR, activating it. This activation leads to changes in the expression of specific genes, altering cellular function.

Biochemical Pathways

The activation of PPARs by 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid affects several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation. The downstream effects of these changes can vary widely, depending on the specific cell type and physiological context.

Result of Action

The activation of PPARs by this compound can have several molecular and cellular effects. For example, it can regulate central inflammation and control brain inflammation processes. These effects can have significant implications for diseases characterized by inflammation, such as neurodegenerative disorders.

Análisis Bioquímico

Biochemical Properties

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Additionally, it can affect the expression of genes involved in inflammatory responses, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, it can have beneficial effects, such as modulating inflammatory responses and improving metabolic functions. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active or passive transport mechanisms. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.

Actividad Biológica

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS number 144059-86-9) is a compound of interest due to its diverse biological activities. This thiazole derivative has been studied primarily for its potential applications in antiviral and anticancer therapies. The following sections summarize its biological activity, including relevant research findings, case studies, and a comparative analysis of its effects.

- Molecular Formula : C₁₂H₈F₃NO₂S

- Melting Point : 237–238 °C

- Storage Conditions : Refrigerated

Antiviral Activity

Research has indicated that thiazole derivatives can exhibit significant antiviral properties. A study focused on phenylthiazole compounds demonstrated that modifications to the thiazole ring can enhance antiviral activity against flaviviruses, including dengue and yellow fever viruses. Specifically, the presence of a linear hydrophobic tail on the phenyl ring was found to improve selectivity and potency against these viruses while reducing toxicity associated with certain moieties .

Key Findings :

- The compound's structure allows it to inhibit viral replication effectively.

- It has shown high selectivity indices (TI) in various assays, indicating a favorable therapeutic window.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that thiazole derivatives can induce cytotoxic effects in cancer cell lines, particularly those expressing wild-type p53. The mechanism of action often involves the activation of apoptotic pathways and inhibition of cell proliferation .

Case Study :

One study evaluated several thiazole derivatives for their cytotoxicity against HCT116 colon cancer cells. The results indicated that modifications at specific positions on the thiazole ring significantly affected the compounds' antiproliferative activity. For instance, compounds with certain aromatic substituents showed enhanced activity compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can be attributed to its structural features:

| Position | Substituent | Effect on Activity |

|---|---|---|

| C2 | Hydroxymethyl | Increased solubility and potency |

| C4 | Trifluoromethyl | Enhanced selectivity against targets |

| C5 | Carboxylic Acid | Essential for maintaining biological activity |

Toxicological Profile

According to safety data sheets, the compound is generally considered stable with low acute toxicity. It has not been classified as harmful by ingestion or inhalation based on available animal studies. However, it is advised to maintain good hygiene practices during handling .

Aplicaciones Científicas De Investigación

Metabolite of GW 501516

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is recognized as a significant metabolite of GW 501516 (also known as Cardarine), a compound explored for its potential in treating metabolic disorders and enhancing athletic performance. Research indicates that this metabolite retains biological activity, which can be pivotal in understanding the pharmacokinetics and therapeutic effects of GW 501516 .

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit anticancer properties. The presence of trifluoromethyl groups enhances the lipophilicity and bioactivity of the compound, making it a candidate for further investigation as an anticancer agent. For instance, compounds similar to 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Agrochemical Applications

Thiazole derivatives are also investigated for their potential use in agrochemicals. The unique structural features of 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid may contribute to developing new herbicides or fungicides with enhanced efficacy and reduced environmental impact.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiazole derivatives, including 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that further development could lead to effective therapeutic agents against resistant cancer types .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| GW 501516 | 15 | MCF-7 |

| Thiazole Derivative A | 10 | MCF-7 |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | 12 | MCF-7 |

Case Study 2: Metabolic Studies

Another research project focused on the metabolic pathways of GW 501516 and its metabolites, including the target compound. The study concluded that understanding these pathways is crucial for optimizing dosing regimens and minimizing side effects in therapeutic settings .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Modifications

Key Observations:

- Esterification : Ethyl ester derivatives improve lipophilicity, enhancing bioavailability but reducing direct biological activity unless hydrolyzed to the active carboxylic acid form .

- Hydrazine Derivatives : Substituents like bromo or hydroxy groups on the benzylidene moiety correlate with higher melting points and antifungal efficacy, with N′-(4-bromobenzylidene) derivatives showing optimal yields (99%) .

Key Findings:

- Antioxidant Superiority : The parent compound’s thiazole core and electron-withdrawing trifluoromethyl group enhance radical stabilization, outperforming ascorbic acid .

- Therapeutic Potential: GW501516’s phenoxyacetic acid extension enables selective PPARδ activation, making it a candidate for metabolic disorders despite regulatory restrictions due to misuse in sports .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Métodos De Preparación

Synthetic Route and Reaction Mechanism

This method, adapted from industrial-scale protocols for analogous thiazole derivatives, involves three sequential steps: chlorination of a β-keto ester, cyclization with a sulfur source, and hydrolysis to the carboxylic acid.

Step 1: Chlorination of Ethyl 4-Methyl-3-Oxopentanoate

The β-keto ester ethyl 4-methyl-3-oxopentanoate is treated with sulfuryl chloride (SO₂Cl₂) at subzero temperatures (-15°C to -5°C) to introduce chlorine atoms at the α-position. The mol ratio of SO₂Cl₂ to β-keto ester is critical (0.92–0.98:1.00) to minimize over-chlorination. After 10–18 hours at 5–15°C, the intermediate 2,2-dichloro-4-methyl-3-oxopentanoate is formed, with unreacted starting material recovered via vacuum distillation.

Step 2: Thiazole Cyclization with 4-(Trifluoromethyl)Phenylthioamide

The dichlorinated intermediate reacts with 4-(trifluoromethyl)phenylthioamide in refluxing ethanol (weight ratio 2.0–3.2:1, ethanol to substrate) for 8–12 hours. Thioamide acts as both sulfur and nitrogen donor, facilitating cyclization to form the thiazole ring with substituents at positions 2 (trifluoromethylphenyl) and 4 (methyl).

Step 3: Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using aqueous sodium hydroxide (13–15% w/v) under reflux, followed by acidification with concentrated HCl to precipitate the carboxylic acid. Yields typically exceed 90% after recrystallization.

Table 1: Reaction Conditions for Chlorination-Cyclization-Hydrolysis

| Parameter | Chlorination | Cyclization | Hydrolysis |

|---|---|---|---|

| Temperature | -15°C to 15°C | Reflux (78°C) | Reflux (100°C) |

| Time | 10–18 h | 8–12 h | 3 h |

| Key Reagent | SO₂Cl₂ | Thioamide | NaOH/HCl |

| Yield | 85–95% | 90–92% | 91–93% |

Hantzsch Thiazole Synthesis

Core Reaction and Modifications

The classical Hantzsch method is modified to incorporate aryl and alkyl substituents. Ethyl 4-methylacetoacetate reacts with 4-(trifluoromethyl)phenyl isothiocyanate in the presence of iodine, forming a thioamide intermediate. Cyclization under acidic conditions (HCl, ethanol) yields the thiazole-5-carboxylate ester, which is hydrolyzed to the acid.

Optimization Insights

Table 2: Hantzsch Synthesis Performance Metrics

| Condition | Optimal Value | Yield | Purity (HPLC) |

|---|---|---|---|

| Reaction Time | 6 h | 82% | 98.5% |

| Temperature | 80°C | – | – |

| Iodine Concentration | 1.2 equiv | – | – |

Oxidation of Alcohol Intermediates

Two-Step Oxidation Protocol

A hydroxymethyl precursor, (4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol , is oxidized sequentially to the aldehyde and carboxylic acid.

Step 1: Dess-Martin Periodinane Oxidation

The alcohol is treated with Dess-Martin periodinane (2.0 equiv) in dichloromethane at 20°C for 3 hours, yielding the aldehyde intermediate with 85% efficiency.

Step 2: Jones Oxidation

The aldehyde is further oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C, achieving full conversion to the carboxylic acid. This method is less favored industrially due to chromium waste but remains viable for lab-scale synthesis.

Table 3: Oxidation Reaction Parameters

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Alcohol → Aldehyde | Dess-Martin | 20°C | 85% |

| Aldehyde → Acid | Jones Reagent | 0°C | 78% |

Comparative Analysis of Methods

Efficiency and Scalability

-

Chlorination-Cyclization-Hydrolysis : Highest yield (91–93%) and scalability, suitable for ton-scale production.

-

Hantzsch Synthesis : Moderate yield (82%) but superior purity, ideal for pharmaceutical intermediates.

-

Oxidation Route : Lower yield (78%) and environmental concerns limit industrial use.

Industrial Production Techniques

Q & A

Q. What are the established synthetic routes for 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via hydrolysis of its methyl ester precursor. A typical procedure involves dissolving methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethanol, adding aqueous NaOH, and heating at 358 K for 1.5 hours. After ethanol evaporation, the solution is acidified to pH 1 with HCl, yielding the carboxylic acid (85% yield). Optimization strategies include:

Q. Which analytical techniques are most effective for characterizing this compound, and what key data do they provide?

Methodological Answer:

- X-ray Crystallography: Resolves crystal structure (e.g., space group, bond angles) and confirms regiochemistry of the trifluoromethyl and carboxylic acid groups .

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., aromatic protons, CF coupling).

- HPLC-MS: Verifies purity (>97%) and molecular weight (MW = 287.09 g/mol) .

- FTIR: Confirms carboxylic acid C=O stretching (~1700 cm) and thiazole ring vibrations .

Q. What are the solubility properties of this compound, and how can purification be achieved?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethyl acetate). Purification steps include:

- Recrystallization: Slow evaporation of ethyl acetate yields crystalline blocks .

- Acid-Base Extraction: Leverages pH-dependent solubility; the sodium salt is water-soluble, while the protonated form precipitates in acidic conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of the methyl ester precursor?

Methodological Answer: The reaction proceeds via nucleophilic acyl substitution. NaOH deprotonates water to generate hydroxide, which attacks the ester carbonyl. The trifluoromethyl group’s electron-withdrawing effect accelerates hydrolysis by polarizing the carbonyl. Computational studies (DFT) can model transition states and charge distribution to validate the mechanism .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. What structural modifications influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.